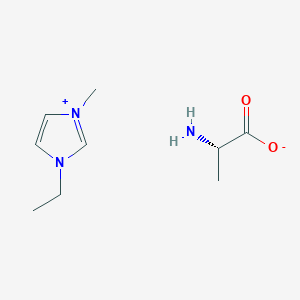
(2R)-2-aminobutanenitrile hydrochloride
Overview
Description
(2R)-2-Aminobutanenitrile hydrochloride, also known as 2-Aminobutanenitrile hydrochloride, is an organic compound with the molecular formula C4H7ClN2. It is a colorless, water-soluble solid that is used in the synthesis of various organic compounds. This compound is of interest to scientists due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Stability
(2R)-2-aminobutanenitrile hydrochloride serves as a stable form for storage and handling of 4-aminobutanenitrile, a compound essential for synthesizing neurological disorder therapeutics such as Parkinson’s and Alzheimer’s disease medications, and as an industrial precursor to pyrroline and pyrrolidine. A modified Staudinger reduction process enhances its synthesis yield, addressing its instability at room temperature by converting it into its hydrochloride salt form, which is stable at room temperature (Capon, Avery, Purdey, & Abell, 2020).
Enantiomer Separation and Synthesis
The compound has applications in the synthesis of enantiomerically pure compounds like (R)-GABOB and (R)-Carnitine Hydrochloride, demonstrating the importance of (2R)-2-aminobutanenitrile hydrochloride in producing chiral molecules for therapeutic uses. Enzymatic resolution processes highlight its role in creating optically pure substances, crucial for drug development and synthesis of specific isomers with desired biological activities (Kamal, Khanna, & Krishnaji, 2007).
Biocatalysis in Drug Synthesis
In the context of antiviral drug synthesis, (2R)-2-aminobutanenitrile hydrochloride is involved in enhancing the efficiency of biocatalytic processes. The enhancement of short-chain dehydrogenase/reductase (SDR) activity through mutagenesis, for example, underscores its utility in optimizing biocatalytic steps for producing key intermediates in drug manufacture, thereby showcasing its critical role in the pharmaceutical industry's move towards greener and more efficient synthesis methods (Wu et al., 2019).
properties
IUPAC Name |
(2R)-2-aminobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-aminobutanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)






![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)



